molecular formula C14H18ClNO5 B15394462 Methyl 5-(bis(2-hydroxyethyl)amino)benzofuran-2-carboxylate hydrochloride

Methyl 5-(bis(2-hydroxyethyl)amino)benzofuran-2-carboxylate hydrochloride

Cat. No.: B15394462
M. Wt: 315.75 g/mol
InChI Key: MWCOXLBFNNUTQU-UHFFFAOYSA-N
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Description

Methyl 5-(bis(2-hydroxyethyl)amino)benzofuran-2-carboxylate hydrochloride is a synthetic benzofuran derivative featuring a bis(2-hydroxyethyl)amino substituent at the 5-position of the benzofuran core and a methyl ester group at the 2-position, with the compound stabilized as a hydrochloride salt. The benzofuran scaffold is notable for its aromatic heterocyclic structure, which contributes to diverse biological activities in medicinal chemistry. This compound is synthesized via scalable methods, as demonstrated in recent literature, and is under investigation for pharmacological applications .

Properties

Molecular Formula

C14H18ClNO5

Molecular Weight

315.75 g/mol

IUPAC Name

methyl 5-[bis(2-hydroxyethyl)amino]-1-benzofuran-2-carboxylate;hydrochloride

InChI

InChI=1S/C14H17NO5.ClH/c1-19-14(18)13-9-10-8-11(2-3-12(10)20-13)15(4-6-16)5-7-17;/h2-3,8-9,16-17H,4-7H2,1H3;1H

InChI Key

MWCOXLBFNNUTQU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(O1)C=CC(=C2)N(CCO)CCO.Cl

Origin of Product

United States

Biological Activity

Methyl 5-(bis(2-hydroxyethyl)amino)benzofuran-2-carboxylate hydrochloride is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological activity, focusing on its medicinal properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C14H18ClNO5 and a molecular weight of approximately 315.75 g/mol. Its structure includes a benzofuran moiety, which is known for its diverse biological activities, and two hydroxyethyl amino groups that enhance its reactivity and interaction with biological targets .

Structural Features

Feature Description
Benzofuran Moiety A fused ring system contributing to biological activity.
Hydroxyethyl Amino Groups Enhance solubility and interaction with receptors.
Carboxylate Group Facilitates nucleophilic substitutions and esterification reactions.

Antitumor Properties

Preliminary studies suggest that this compound exhibits significant antitumor activity. Research indicates that it may inhibit cell proliferation in various cancer cell lines, including HeLa and A549, showcasing potential as an anticancer agent .

Case Study: Anticancer Efficacy

In a study evaluating the compound's effectiveness against cancer cell lines:

  • Cell Lines Tested : HeLa, A549, CAKI-I
  • IC50 Values : Indicated significant cytotoxicity with values ranging from 3.79 µM to 12.50 µM, demonstrating its potential as a therapeutic agent against specific cancers .

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. Its ability to interact with enzymes involved in inflammatory pathways suggests potential applications in treating inflammatory diseases .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. Initial findings suggest interactions with neurological receptors that could lead to therapeutic benefits in neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The hydroxyethyl amino groups may inhibit specific enzymes involved in tumor growth and inflammation.
  • Receptor Interaction : The compound's structure allows it to bind effectively to various receptors, influencing cellular signaling pathways.
  • Nucleophilic Substitution Reactions : The carboxylate group can participate in various chemical reactions that modify the compound's activity .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds.

Compound Name Structural Features Biological Activity
Methyl 5-amino-benzofuran-2-carboxylateBenzofuran with amino groupLimited anticancer properties
Bis(2-hydroxyethyl)amineTwo hydroxyethyl groupsPrimarily serves as a ligand
Methyl 5-(hydroxyethylamino)benzofuran-2-carboxylateHydroxyethylamino groupModerate anti-inflammatory effects

The unique combination of functionalities in this compound enhances its biological activity compared to simpler analogs .

Comparison with Similar Compounds

Key Differences:

Feature Target Compound Chloroethyl Analogs ()
Amino Group Substituents Bis(2-hydroxyethyl)amino (hydrophilic, H-bond donor/acceptor) Bis(2-chloroethyl)amino (lipophilic, alkylating potential)
Position 7 Substituent None Methoxy group (electron-donating, may enhance metabolic stability)
Ester/Amide Group Methyl ester (prodrug potential) Ethyl ester or methylamide (varies pharmacokinetics)
Salt Form Hydrochloride (enhanced solubility) Free base or unspecified salt

The hydroxyethyl groups in the target compound improve aqueous solubility compared to the chloroethyl analogs, which may exhibit higher cytotoxicity due to alkylating properties.

Benzimidazole-Based Analogs (Bendamustine and Related Compounds)

Bendamustine hydrochloride, a clinically approved chemotherapeutic agent, shares the bis(2-hydroxyethyl)amino substituent but incorporates a benzimidazole core. Pharmacopeial standards () highlight its related compounds:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight
Bendamustine Hydrochloride Benzimidazole 5-[Bis(2-hydroxyethyl)amino], butanoic acid C₁₆H₂₃N₃O₄ 321.38
Bendamustine Related Compound A Benzimidazole Ethyl ester of butanoic acid C₁₈H₂₇N₃O₄ 349.43
Bendamustine Related Compound B Benzimidazole Morpholino substituent at position 5 C₁₆H₂₁N₃O₃ 303.36

Key Comparisons:

  • Functional Groups: Both compounds feature bis(2-hydroxyethyl)amino groups, but Bendamustine’s butanoic acid moiety (vs. methyl ester in the target) may influence ionization and tissue penetration.
  • Pharmacological Relevance : Bendamustine is clinically validated for hematologic malignancies, whereas the target benzofuran derivative lacks reported clinical data, suggesting divergent therapeutic profiles .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The hydrochloride salt of the target compound likely offers superior aqueous solubility compared to neutral benzofuran analogs and Bendamustine’s free acid form.
  • Metabolic Stability : The methyl ester in the target compound may undergo hydrolysis to a carboxylic acid, analogous to Bendamustine’s ethyl ester prodrug (Related Compound A).
  • Reactivity : Chloroethyl analogs () could exhibit undesired alkylation side effects, whereas the target’s hydroxyethyl groups may reduce off-target reactivity .

Research Findings and Implications

  • Synthetic Scalability : The target compound’s synthesis is adaptable to large-scale production, a critical advantage for drug development .
  • Pharmacopeial Standards : Bendamustine’s well-characterized related compounds underscore the importance of rigorous impurity profiling, a step yet to be reported for the target benzofuran derivative .
  • Therapeutic Potential: Structural similarities to Bendamustine suggest possible antineoplastic activity, but empirical studies are required to validate efficacy and mechanism.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 5-(bis(2-hydroxyethyl)amino)benzofuran-2-carboxylate hydrochloride?

  • Methodological Answer : A common approach involves multi-step reactions starting with benzofuran derivatives. For example, sodium hydride (NaH) in tetrahydrofuran (THF) can deprotonate intermediates, enabling nucleophilic substitution or coupling reactions. The final step typically involves forming the hydrochloride salt via reaction with HCl . Microwave-assisted Suzuki coupling has also been employed for analogous benzofuran carboxylates, using aryl boronic esters and palladium catalysts to introduce aromatic substituents .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • Spectroscopy : Infrared (IR) spectroscopy identifies functional groups (e.g., ester carbonyl stretches at ~1700 cm⁻¹). Nuclear magnetic resonance (NMR) (¹H and ¹³C) confirms substituent positions, such as hydroxyethylamine protons (δ 3.5–4.0 ppm) and benzofuran aromatic signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Chromatography : Reverse-phase LC-MS with Oasis HLB solid-phase extraction (SPE) ensures purity and detects impurities, especially in biological matrices .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) in Suzuki couplings to enhance aryl group introduction efficiency .
  • Solvent and Temperature : Optimize polar aprotic solvents (e.g., DMF or THF) and microwave-assisted heating (e.g., 100–120°C) to accelerate reaction rates .
  • Salt Formation : Adjust HCl stoichiometry and precipitation pH to maximize hydrochloride crystallinity .

Q. What analytical challenges arise in detecting this compound in biological samples, and how are they addressed?

  • Methodological Answer :

  • Matrix Interference : Use isotope-labeled internal standards (e.g., deuterated analogs) to correct for ion suppression in LC-MS .
  • Adsorption Losses : Deactivate glassware with 5% dimethyldichlorosilane (DMDCS) to prevent analyte adhesion .
  • Sensitivity : Employ tandem MS (MS/MS) with multiple reaction monitoring (MRM) for trace-level quantification in urine or plasma .

Q. How do structural analogs of this compound differ in bioactivity, and what SAR (Structure-Activity Relationship) insights exist?

  • Methodological Answer :

  • Analog Comparison : For example, replacing the hydroxyethylamine group with a nitro or fluorine substituent alters receptor binding. Methyl 2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride shows enhanced CNS penetration due to fluorination .
  • SAR Studies : Computational docking (e.g., AutoDock) identifies critical hydrogen bonds between the hydroxyethyl groups and target proteins (e.g., kinases or GPCRs) .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Methodological Answer :

  • Validation Experiments : Compare density functional theory (DFT)-calculated reaction barriers with kinetic studies (e.g., Arrhenius plots) under controlled temperatures .
  • Solvent Effects : Use COSMO-RS simulations to model solvation effects, which may explain discrepancies in nucleophilic substitution rates .

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